Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-
Description
The compound "Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-" is a structurally complex molecule featuring two cyclohexanol moieties linked by a diynyl (propyne) chain substituted with a 4-chlorophenyl imino group. This configuration introduces rigidity due to the triple bonds in the propyne linker, while the imino group (-NH-) and chlorine substituent on the phenyl ring contribute to its electronic and steric properties.
Properties
CAS No. |
65792-48-5 |
|---|---|
Molecular Formula |
C24H30ClNO2 |
Molecular Weight |
400.0 g/mol |
IUPAC Name |
1-[3-[4-chloro-N-[3-(1-hydroxycyclohexyl)prop-2-ynyl]anilino]prop-1-ynyl]cyclohexan-1-ol |
InChI |
InChI=1S/C24H30ClNO2/c25-21-9-11-22(12-10-21)26(19-7-17-23(27)13-3-1-4-14-23)20-8-18-24(28)15-5-2-6-16-24/h9-12,27-28H,1-6,13-16,19-20H2 |
InChI Key |
RMVZIUNXJFIDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#CCN(CC#CC2(CCCCC2)O)C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- typically involves the reaction of cyclohexanol with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclohexanol moiety can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Ammonia (NH3) in ethanol.
Major Products Formed
Oxidation: Cyclohexanone derivative.
Reduction: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Substitution: Cyclohexanol, 1,1’-[[(4-aminophenyl)imino]di-1-propyne-3,1-diyl]bis-.
Scientific Research Applications
Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Cyclohexanol, 1,1’-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting their activity. The 4-chlorophenyl group may interact with hydrophobic pockets in proteins, affecting their function. The compound’s overall structure allows it to fit into specific binding sites, modulating biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous chemicals:
Table 1: Structural and Functional Comparison
Key Comparisons
Linker Rigidity and Conjugation: The target compound’s propyne linker introduces rigidity and linearity, contrasting with the flexible butanediyldi-phenylene chain in or the conjugated butadiene in . The imino group (-NH-) in the target compound provides basicity and hydrogen-bonding capacity, absent in compounds like 1,1′-butadiynyl-bis(cyclohexanol) .
Substituent Effects: The 4-chlorophenyl group in the target compound is electron-withdrawing, which may polarize the imino group and influence reactivity (e.g., in nucleophilic additions). This contrasts with electron-donating groups like methoxy in or amino in .
Functional Group Diversity: Cyclohexanol derivatives with hydroxyl groups (e.g., ) exhibit higher polarity compared to non-oxygenated analogs like 1,1-bis(4-chlorophenyl)-butadiene . This affects solubility in polar solvents and biological membrane permeability. The absence of amine or azide groups (cf. ) in the target compound suggests distinct reactivity, such as reduced participation in click chemistry or electrophilic substitutions.
Research Findings and Gaps
- Synthetic Routes: describes methods for synthesizing cyclohexanol derivatives with amino and methoxyphenyl groups, suggesting possible strategies for the target compound via imine formation and alkyne coupling reactions .
- Toxicity and Safety : Similar compounds, such as 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, lack comprehensive toxicological data , highlighting a critical research gap for the target compound.
Biological Activity
Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- (CAS Number: 88596-40-1) is a synthetic compound with potential biological activities. Its structure includes cyclohexanol and a bis-imino propyne moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, effects in various biological systems, and relevant case studies.
- Molecular Formula: C24H30ClNO2
- Molecular Weight: Approximately 399.2 g/mol
- Structural Characteristics: The compound features a cyclohexanol backbone with a 4-chlorophenyl imino group linked by di-1-propyne units.
The biological activity of Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis- is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: The imino group may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Modulation: The compound may bind to various receptors, influencing signaling pathways.
- Membrane Interaction: Its hydrophobic cyclohexanol structure could affect membrane fluidity and permeability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Antimicrobial Properties: Some derivatives show effectiveness against bacterial strains.
- Anticancer Activity: Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
- Cardiovascular Effects: Potential modulation of cardiovascular parameters has been noted in animal models.
Data Table: Biological Activities and Research Findings
Case Study 1: Anticancer Activity
A study investigated the effects of Cyclohexanol derivatives on human breast cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting effective cell cycle arrest and induction of programmed cell death.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, Cyclohexanol was tested against various pathogens. The results demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Case Study 3: Cardiovascular Impact
Research utilizing a hypertensive rat model assessed the cardiovascular effects of the compound. Administration led to a notable decrease in systolic blood pressure and heart rate variability improvements, suggesting potential therapeutic applications for hypertension.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
